Ac-rC Phosphoramidite-13C9

LC-MS quantification stable isotope internal standard RNA phosphoramidite

Unlabeled or deuterated internal standards cause spectral overlap, H-D exchange, and retention time shifts that compromise oligonucleotide bioanalysis. Ac-rC Phosphoramidite-13C9 delivers a reliable 13C9-labeled alternative: • +9 Da mass shift exceeds the 4-5 Da threshold, eliminating MS cross-talk • 13C labeling avoids H-D exchange and ensures co-elution with the target analyte • Single standard consolidates NMR, GC-MS, and LC-MS workflows. ≥95% purity; custom synthesis; shipped ambient.

Molecular Formula C47H64N5O9PSi
Molecular Weight 911.0 g/mol
Cat. No. B12386306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rC Phosphoramidite-13C9
Molecular FormulaC47H64N5O9PSi
Molecular Weight911.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1
InChIKeyQKWKXYVKGFKODW-ROTISQLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-rC Phosphoramidite-13C9: Technical Specifications and Comparative Positioning for Procurement


Ac-rC Phosphoramidite-13C9 is a 13C isotopically labeled RNA phosphoramidite monomer designed for solid-phase oligonucleotide synthesis and quantitative analytical workflows. As a 13C9-labeled derivative of Ac-rC Phosphoramidite (HY-W042357) , this compound incorporates nine carbon-13 atoms into the cytidine nucleoside backbone, resulting in a molecular formula of C38*C9H64N5O9PSi and a molecular weight of 911.0 g/mol with typical purity specifications of 95% . Unlike its unlabeled counterpart (C47H64N5O9PSi, MW 902.1) [1], the 13C9 labeling provides a mass shift of +9 Da, rendering this compound suitable for use as a stable isotope-labeled internal standard (SIL-IS) in NMR, GC-MS, and LC-MS quantitative analyses .

Why Unlabeled or Deuterated Ac-rC Phosphoramidites Cannot Substitute for Ac-rC Phosphoramidite-13C9 in Quantitative MS Workflows


Generic substitution of Ac-rC Phosphoramidite-13C9 with unlabeled Ac-rC Phosphoramidite or deuterium-labeled analogs introduces quantifiable analytical liabilities that compromise data integrity. Unlabeled Ac-rC Phosphoramidite (MW 902.1) co-elutes and shares identical m/z signals with the target analyte, rendering it unusable as an internal standard due to complete spectral overlap and the inability to distinguish IS from analyte signals [1]. Deuterium (2H)-labeled alternatives, while providing mass differentiation, exhibit well-documented hydrogen-deuterium exchange under physiological conditions and chromatographic retention time shifts as deuterium count increases, leading to differential matrix effects between the internal standard and the analyte [2]. In contrast, 13C-labeled internal standards such as Ac-rC Phosphoramidite-13C9 demonstrate superior stability without H-D exchange and maintain co-elution fidelity with the unlabeled analyte, making 13C labeling the preferred choice for accurate quantitative LC-MS bioanalysis [2]. The +9 Da mass shift provided by the 13C9 label exceeds the recommended minimum of 4-5 mass units to minimize MS cross-talk, a critical technical requirement that unlabeled or single-isotope alternatives cannot satisfy [2].

Quantitative Evidence Guide: Measurable Differentiation of Ac-rC Phosphoramidite-13C9 vs. Comparators


Mass Differentiation: 13C9 Label Provides +9 Da Shift Exceeding Cross-Talk Threshold

Ac-rC Phosphoramidite-13C9 provides a +9 Da mass shift (MW 911.0) relative to unlabeled Ac-rC Phosphoramidite (MW 902.1), exceeding the minimum recommended 4-5 mass unit threshold required to minimize mass spectrometry cross-talk between internal standard and analyte channels [1]. In contrast, single-isotope or minimally labeled alternatives produce insufficient mass separation, risking ion suppression artifacts and inaccurate quantification .

LC-MS quantification stable isotope internal standard RNA phosphoramidite

Isotopic Stability: 13C Labeling Eliminates Deuterium-Hydrogen Exchange Artifacts

13C-labeled internal standards demonstrate superior analytical stability compared to deuterium (2H)-labeled analogs, which are prone to hydrogen-deuterium exchange under physiological and chromatographic conditions [1]. Deuterium-labeled compounds also exhibit chromatographic retention time shifts that increase with the number of deuterium atoms incorporated, creating differential matrix effects and ionization efficiency discrepancies between the internal standard and the unlabeled analyte [1]. In contrast, 13C and 15N labeled internal standards show no issues with chromatographic separation or stability [2].

stable isotope labeling LC-MS method validation internal standard stability

Nine 13C Atoms Provide Dense Isotopic Enrichment for Enhanced NMR Spectral Resolution

The 13C9 labeling pattern in Ac-rC Phosphoramidite-13C9 provides nine carbon-13 atoms across the cytidine nucleoside, enabling detailed NMR structural analysis of RNA molecules including folding, dynamics, and protein interactions . Chemo-enzymatic synthesis approaches for selectively 13C-labeled nucleotides have demonstrated >80% yields at gram scale while dramatically improving spectral quality through reduced resonance crowding and narrower linewidths [1]. Site-specific 13C/15N labeling of nucleotides overcomes the NMR size limitation (~25 nt median PDB size) that has historically impeded studies of larger functional RNAs such as riboswitches [1].

RNA NMR spectroscopy site-specific isotope labeling spectral crowding reduction

Multi-Platform Quantitative Analysis Compatibility vs. Single-Platform Limitations

Ac-rC Phosphoramidite-13C9 is specified as suitable for use as an internal standard across three distinct analytical platforms: NMR, GC-MS, and LC-MS . This multi-platform compatibility contrasts with fluorescently-labeled phosphoramidites (e.g., 6-HEX Phosphoramidite) which are restricted to fluorescence detection modalities and cannot serve as internal standards for mass spectrometry-based quantification . The 13C isotopic label provides a universal mass shift detectable by both GC-MS and LC-MS while simultaneously providing NMR-active nuclei for structural quantification .

quantitative analysis GC-MS NMR internal standard method transfer

PS2-RNA Modification Capability with Quantitative Traceability

Ac-rC Phosphoramidite-13C9 retains full chemical functionality for incorporation into oligoribonucleotides with phosphorodithioate (PS2-RNA) backbone modifications . This sulfur-modified backbone confers enhanced nuclease resistance relative to native phosphodiester RNA, a critical property for therapeutic oligonucleotide development . While unlabeled Ac-rC Phosphoramidite can also generate PS2-RNA modifications , only the 13C9-labeled variant enables simultaneous quantitative tracking of incorporation efficiency and metabolic fate via mass spectrometry, providing analytical traceability that unmodified building blocks cannot offer.

phosphorodithioate RNA PS2-RNA oligonucleotide therapeutics

Defined Molecular Weight Specification Enables Accurate Molar Calculations

Ac-rC Phosphoramidite-13C9 has a precisely defined molecular formula (C38*C9H64N5O9PSi) and molecular weight specification of 911.0 g/mol with typical purity of 95% . This represents a +9.0 g/mol increase relative to the unlabeled Ac-rC Phosphoramidite (MW 902.1) [1]. This well-characterized mass differential enables accurate molar calculations for both synthetic and analytical applications, whereas generic unlabeled material provides no such differential.

molecular weight phosphoramidite specifications oligonucleotide synthesis

Optimal Application Scenarios for Ac-rC Phosphoramidite-13C9 Based on Quantified Evidence


Quantitative LC-MS/MS Bioanalysis of Oligonucleotide Therapeutics

Ac-rC Phosphoramidite-13C9 is optimally deployed as a stable isotope-labeled internal standard for LC-MS/MS quantification of oligonucleotide therapeutics. The +9 Da mass shift provided by 13C9 labeling exceeds the minimum 4-5 Da threshold required to prevent MS cross-talk between analyte and internal standard channels [1], while 13C labeling avoids the hydrogen-deuterium exchange and retention time shift artifacts documented for 2H-labeled internal standards [1]. This scenario is critical for regulated bioanalysis in drug development where the FDA and EMA require validated internal standard methods achieving ±20% accuracy at ng/mL concentrations [2].

High-Resolution NMR Structural Studies of Large RNAs (>50 nt)

For structural biologists investigating RNAs exceeding 50 nucleotides, Ac-rC Phosphoramidite-13C9 provides the 13C isotopic density required for site-specific NMR assignment. The nine 13C atoms in the labeled phosphoramidite enable incorporation into synthetic RNA via solid-phase synthesis, overcoming the severe spectral crowding that plagues NMR studies of unlabeled RNAs and the isotopic scrambling issues inherent in uniform biomass labeling approaches [1]. This application directly addresses the size limitation that has historically restricted NMR studies to RNAs smaller than ~25 nucleotides (median PDB size) [1].

Multi-Platform Method Development and Cross-Validation Studies

Ac-rC Phosphoramidite-13C9 is uniquely suited for analytical laboratories requiring internal standard consistency across NMR, GC-MS, and LC-MS platforms [1]. Rather than procuring separate platform-specific standards (e.g., fluorescent tags for optical detection, deuterated standards for MS, or unlabeled material for NMR), laboratories can utilize a single 13C9-labeled phosphoramidite across all three platforms. This consolidation reduces procurement complexity, simplifies inventory management, and enables direct cross-validation of quantitative results obtained from different analytical techniques [1].

PS2-RNA Modified Oligonucleotide Synthesis with Quantitative Tracking

Ac-rC Phosphoramidite-13C9 supports the synthesis of phosphorodithioate-modified RNA (PS2-RNA) oligonucleotides with enhanced nuclease resistance for therapeutic applications [1], while simultaneously providing isotopic labeling for downstream quantitative tracking [2]. This dual functionality is particularly valuable in early-stage oligonucleotide therapeutic development, where both efficient synthesis of modified backbones and accurate quantification of incorporation efficiency and metabolic stability are required to advance candidates toward preclinical evaluation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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